molecular formula C16H17ClO3S B2853645 4-Chlorophenyl 4-tert-butylbenzenesulfonate CAS No. 791796-72-0

4-Chlorophenyl 4-tert-butylbenzenesulfonate

Cat. No. B2853645
CAS RN: 791796-72-0
M. Wt: 324.82
InChI Key: LEBMQMZVVNCPFV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chlorophenyl 4-tert-butylbenzenesulfonate are not explicitly provided in the available resources .

Scientific Research Applications

Structural Analysis in Crystallography

4-Chlorophenyl 4-tert-butylbenzenesulfonate: is utilized in crystallography for structural analysis. The compound’s ability to form stable crystals allows researchers to perform single-crystal X-ray diffraction (SCXRD) analysis. This technique is crucial for determining the three-dimensional arrangement of atoms within a crystal and understanding the molecular geometry and intermolecular interactions .

Reactivity Studies

The compound is also used in reactivity studies, particularly in understanding the structure–reactivity relationship. Employing computational Density Functional Theory (DFT) and related methodologies, scientists can predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions. This aids in comprehending the chemical reactivity properties of the compound .

Supramolecular Chemistry

In supramolecular chemistry, 4-Chlorophenyl 4-tert-butylbenzenesulfonate plays a role in the formation of supramolecular tapes. These tapes are mediated by hydrogen bonding and are significant for the development of new materials involving 1,2,4-triazole systems .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry. It has been investigated for its anti-bacterial activity and inhibition of sunflower seedling development. Additionally, its derivatives have been explored for antinociceptive properties, which are essential for pain management .

Organic Synthesis

In organic synthesis, 4-Chlorophenyl 4-tert-butylbenzenesulfonate serves as an intermediate. It is used in reactions leading to the synthesis of complex organic compounds such as bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles, which have various applications in pharmaceuticals and materials science .

Pharmacological Research

The compound is involved in pharmacological research, particularly in the synthesis and testing of analgesic compounds. Derivatives of 4-Chlorophenyl 4-tert-butylbenzenesulfonate have been synthesized and evaluated for their potential as analgesics, as well as for their effects on hypotensive activity .

Future Directions

The future directions of research and applications involving 4-Chlorophenyl 4-tert-butylbenzenesulfonate are not explicitly mentioned in the available resources .

properties

IUPAC Name

(4-chlorophenyl) 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3S/c1-16(2,3)12-4-10-15(11-5-12)21(18,19)20-14-8-6-13(17)7-9-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBMQMZVVNCPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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